![molecular formula C16H17N3O2S B2841604 N-(pyridin-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 1904341-40-7](/img/structure/B2841604.png)
N-(pyridin-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as PTTN, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the nicotinamide family of compounds, which have been shown to have a variety of biological activities.
Wissenschaftliche Forschungsanwendungen
Nicotinamide N-methyltransferase (NNMT) and Cancer
- NNMT has been identified as a potential biomarker for cutaneous malignant melanoma, showing significantly higher expression in melanomas compared to nevi, suggesting its role in cancer diagnostics and prognosis (Ganzetti et al., 2018). High NNMT expression levels may serve as a poor prognostic biomarker for patients with solid tumors, highlighting its relevance in cancer biology (Li et al., 2018).
NNMT Inhibition and Therapeutic Potential
- The discovery and development of bisubstrate inhibitors for NNMT suggest the enzyme's significant role in disease mechanisms and its potential as a therapeutic target. Such inhibitors could provide a novel approach for treating diseases associated with NNMT overexpression (Babault et al., 2018).
NNMT in Drug Metabolism and Xenobiotic Detoxification
- NNMT's ability to N-methylate a variety of pyridine-containing small molecules suggests a secondary role in the detoxification of xenobiotics, linking its activity to metabolism and possibly affecting drug efficacy and safety (van Haren et al., 2016).
Structural Insights and Drug Design
- The structural analysis of NNMT, including the first crystal structure of human NNMT with a small-molecule inhibitor, provides essential insights for designing more potent and selective inhibitors. This knowledge aids in understanding the enzyme's mechanism and developing drugs targeting NNMT (Loring & Thompson, 2018).
NNMT and Metabolic Disorders
- Studies suggest a link between NNMT overexpression and various diseases, including metabolic and neurodegenerative disorders, indicating the enzyme's broad impact on health beyond its role in cancer (Peng et al., 2011).
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-15(19-10-12-4-1-2-7-17-12)14-5-3-8-18-16(14)21-13-6-9-22-11-13/h1-5,7-8,13H,6,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENZTSAYZUSZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.